N-(2-allyl-3-hydroxyphenyl)acetamide
CAS No.: 37439-79-5
Cat. No.: VC18759638
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37439-79-5 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | N-(3-hydroxy-2-prop-2-enylphenyl)acetamide |
| Standard InChI | InChI=1S/C11H13NO2/c1-3-5-9-10(12-8(2)13)6-4-7-11(9)14/h3-4,6-7,14H,1,5H2,2H3,(H,12,13) |
| Standard InChI Key | DCGKMAMUVWHACT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C(=CC=C1)O)CC=C |
Introduction
Synthesis
The synthesis of N-(2-allyl-3-hydroxyphenyl)acetamide typically involves the following steps:
-
Starting Materials:
-
2-Allyl-3-hydroxyaniline (precursor with both allyl and hydroxy groups).
-
Acetyl chloride or acetic anhydride (for introducing the acetamide group).
-
-
Reaction Mechanism:
-
The amine group (-NH2) on the precursor reacts with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine as a catalyst).
-
The reaction proceeds via nucleophilic substitution, forming the acetamide linkage.
-
-
Purification:
-
The crude product is purified using recrystallization techniques, typically in ethanol or methanol.
-
-
Yield and Characterization:
-
Yields range between 60–80%.
-
Characterization is performed using spectroscopic methods such as FTIR (to confirm functional groups), NMR (to verify structural integrity), and MS (to determine molecular weight).
-
Applications
Given its structural features, N-(2-allyl-3-hydroxyphenyl)acetamide has potential applications in:
-
Pharmaceutical Research:
-
As a precursor for synthesizing drugs targeting oxidative stress or inflammation.
-
-
Material Science:
-
The compound's polar nature may lend itself to applications in polymer chemistry or coatings.
-
-
Synthetic Chemistry:
-
Its reactive allyl group can be used in cross-coupling reactions or other organic transformations.
-
Research Gaps and Future Directions
Despite its potential, research on N-(2-allyl-3-hydroxyphenyl)acetamide remains sparse. Future studies could focus on:
-
Detailed pharmacological evaluations, including toxicity profiles.
-
Exploration of its reactivity in advanced organic synthesis.
-
Development of derivatives with enhanced biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume